1-ethyl-3-(2-nitro-vinyl)-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern organic and medicinal chemistry. nih.govredalyc.org Its inherent structure is found in a multitude of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and complex alkaloids such as vinblastine. derpharmachemica.com This natural prevalence has inspired chemists to explore indole derivatives for a vast array of therapeutic applications, leading to the development of drugs for cancer, inflammation, and microbial infections. nih.govredalyc.orgrsc.org
The indole ring's unique electronic properties, characterized by an electron-rich pyrrole (B145914) ring fused to a benzene (B151609) ring, make it a versatile substrate for various chemical transformations. uop.edu.pk Its N-H group can act as a hydrogen bond donor, a feature crucial for molecular recognition at biological targets. nih.gov Synthetic chemists have developed numerous methods to construct and functionalize the indole core, such as the Fischer, Reissert, and Bartoli indole syntheses, allowing for the creation of a diverse library of molecules with tailored properties. derpharmachemica.comrsc.org This amenability to chemical modification ensures that the indole scaffold remains a privileged and frequently utilized structure in the quest for new bioactive compounds and functional materials. derpharmachemica.com
Overview of Vinylic Nitro Compounds as Versatile Synthetic Intermediates
Vinylic nitro compounds, also known as nitroalkenes, are powerful and versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly susceptible to attack by nucleophiles, making them excellent Michael acceptors. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
A primary method for synthesizing these compounds is the Henry reaction, or nitroaldol reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. redalyc.orgwikipedia.orgorganic-chemistry.org The resulting β-nitro alcohol can then be readily dehydrated to yield the corresponding nitroalkene. wikipedia.org The synthetic utility of vinylic nitro compounds is extensive; the nitro group can be transformed into a wide range of other functional groups. For instance, it can be reduced to an amine, converted into a carbonyl group (via the Nef reaction), or participate in various cycloaddition reactions. wikipedia.orgpsu.edu This chemical flexibility makes vinylic nitro compounds valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. lookchem.com
Contextualization of 1-ethyl-3-(2-nitro-vinyl)-1H-indole within Indole Chemistry Research
The compound this compound emerges at the intersection of indole chemistry and the utility of nitroalkenes. It is not a widely reported compound in dedicated studies but is a logical and synthetically accessible target for building more complex molecular architectures. Its synthesis is most directly achieved through the Henry reaction, condensing 1-ethyl-1H-indole-3-carbaldehyde with nitromethane (B149229), followed by dehydration of the intermediate β-nitro alcohol. wikipedia.orgorganic-chemistry.org
The reactivity of this molecule is dictated by its two key components. The N-ethylated indole ring provides stability and influences solubility compared to its N-H counterpart, 3-((E)-2-nitrovinyl)-1H-indole. derpharmachemica.com The 3-(2-nitro-vinyl) substituent at the C3 position—the most common site for electrophilic substitution on the indole ring—acts as a versatile synthetic handle. uop.edu.pk This group can serve as a precursor for the synthesis of tryptamine (B22526) derivatives (via reduction), α-amino acids, and various heterocyclic systems. Research on related compounds, such as 3-(2-nitroethyl)-1H-indoles, highlights their role as intermediates that can be transformed into other valuable indole-containing structures. nih.govresearchgate.net
Therefore, this compound is best contextualized as a bespoke building block, designed for multi-step syntheses that leverage the established reactivity of both the indole nucleus and the vinylic nitro functionality.
Compound Data Tables
The following tables provide data for the direct synthetic precursor to this compound and a closely related N-methyl analogue.
Table 1: Precursor Compound Data
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key NMR Data |
|---|---|---|---|---|
| 1-ethyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO | 173.21 | ¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H). rsc.org |
Table 2: Analogue Compound Data
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Synonyms |
|---|---|---|---|---|
| (E)-1-methyl-3-(2-nitrovinyl)-1H-indole | C₁₁H₁₀N₂O₂ | 202.21 | 1-methyl-3-[(E)-2-nitroethenyl]indole, NSC294437 nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-ethyl-3-(2-nitroethenyl)indole |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-9-10(7-8-14(15)16)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |
InChI Key |
SAXPNASNQGXAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 3 2 Nitro Vinyl 1h Indole
Strategies for Constructing the 3-(2-nitrovinyl)Indole Moiety
The creation of the 3-(2-nitrovinyl) side chain on the indole (B1671886) ring is a critical step, primarily achieved through carbon-carbon bond-forming reactions that link the C3 position of an indole precursor to a two-carbon nitro-containing unit.
The Henry reaction, also known as the nitroaldol reaction, is a classic and widely utilized method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of 3-(2-nitrovinyl)indole synthesis, this reaction involves the base-catalyzed condensation of an indole-3-carboxaldehyde with a nitroalkane, typically nitromethane (B149229).
The mechanism begins with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate. This intermediate is often not isolated but is instead dehydrated under the reaction conditions to afford the final 3-(2-nitrovinyl)indole product. The elimination of water is favored, leading to the formation of the conjugated nitroalkene. organic-chemistry.org Various bases can be employed to catalyze this reaction, with ammonium acetate (B1210297) being a common choice.
The most direct method for synthesizing the 3-(2-nitrovinyl)indole scaffold is the condensation of indole-3-carboxaldehyde with nitromethane. wikipedia.org This reaction is a specific application of the Henry reaction. The process typically involves heating the reactants in the presence of a catalyst. For example, a common procedure involves refluxing indole-3-carboxaldehyde in nitromethane with ammonium acetate, which serves as the catalyst. nih.gov The reaction proceeds through the formation of a β-nitro alcohol which then undergoes dehydration to yield the target (E)-3-(2-nitrovinyl)-1H-indole. nih.gov
| Reactants | Catalyst/Solvent | Conditions | Product |
| Indole-3-carboxaldehyde, Nitromethane | Ammonium Acetate | Reflux | 3-(2-nitrovinyl)-1H-indole |
| Substituted Benzaldehyde, Nitroalkane | Base (e.g., cyclohexylamine), Acetic Acid | - | (E)-nitrostyrene derivatives |
This table summarizes typical conditions for the Henry condensation reaction to form nitrovinyl compounds.
N-1 Functionalization of the Indole Nucleus
N-alkylation of the indole nucleus is a fundamental transformation in indole chemistry. The indole nitrogen possesses a lone pair of electrons but is not strongly nucleophilic due to its involvement in the aromatic system. Therefore, the reaction typically requires a base to deprotonate the N-H group, forming a more nucleophilic indolide anion. This anion then reacts with an alkylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in an SN2 reaction to form the N-alkylated product.
Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). acs.org Metal-free methods have also been developed, for instance, using aldehydes as alkylating agents in the presence of a reducing agent like triethylsilane (Et₃SiH). acs.org
There are two primary sequential pathways to synthesize 1-ethyl-3-(2-nitro-vinyl)-1H-indole:
Route A: N-Ethylation followed by Condensation: This route begins with the N-alkylation of a suitable indole precursor. For instance, indole-3-carboxaldehyde can be N-ethylated first using an ethyl halide and a base to produce 1-ethyl-1H-indole-3-carboxaldehyde. This intermediate is then subjected to a Henry condensation reaction with nitromethane to construct the 3-(2-nitrovinyl) side chain, yielding the final product.
Green Chemistry Principles and Modern Techniques in Synthesis
Modern organic synthesis emphasizes the use of environmentally benign and efficient methodologies. The synthesis of this compound and its precursors can benefit from techniques that reduce reaction times, energy consumption, and waste generation.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. nih.gov In the context of synthesizing indole derivatives, microwave activation has been successfully employed for:
Intramolecular Cyclization: The synthesis of 3-nitroindoles from N-aryl β-nitroenamines via palladium-catalyzed intramolecular coupling is significantly accelerated under microwave heating compared to conventional oil bath heating. nih.govnih.gov
Cascade Reactions: Microwave heating can facilitate cascade reactions, such as the transformation of spiro[indole-3,5′-isoxazoles] into 3-aminoindoles, in very short reaction times (e.g., 15 minutes). nih.gov
Electrocyclic Cyclizations: The cyclization of 3-nitrovinylindoles to form β-carbolines has been efficiently achieved using microwave assistance. acs.orgresearchgate.netnih.gov
The use of microwave activation can also enable reactions to proceed under milder conditions and may obviate the need for protecting groups, simplifying the synthetic sequence. researchgate.net For example, conjugate additions to 3-(2-nitrovinyl)indoles proceed rapidly under microwave conditions without the need to protect the indole nitrogen. researchgate.netresearchgate.net
| Technique | Application Example | Advantages |
| Microwave Activation | Synthesis of 3-nitroindoles from N-aryl enamines nih.govnih.gov | Rapid reaction rates, improved yields, uniform heating |
| Electrocyclic cyclization of 3-nitrovinylindoles researchgate.netnih.gov | Shorter reaction times (minutes vs. hours) | |
| Michael addition to 3-(2-nitrovinyl)indoles researchgate.netresearchgate.net | Avoids the need for N-H protection | |
| Solvent-Free Conditions | Michael addition to 3-(2-nitrovinyl)indoles researchgate.net | Reduced waste, lower cost, environmentally friendly |
This table highlights modern green chemistry techniques applicable to the synthesis of the title compound and its intermediates.
Chemical Reactivity and Transformations of 1 Ethyl 3 2 Nitro Vinyl 1h Indole
Reactions of the Nitrovinyl Moiety
The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl chain in 1-ethyl-3-(2-nitro-vinyl)-1H-indole highly susceptible to nucleophilic attack. This reactivity is the basis for several important synthetic transformations.
Michael Addition Reactions
The conjugate addition of nucleophiles to the activated double bond of the nitrovinyl group, known as the Michael addition, is a cornerstone of the reactivity of this compound. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the ethyl side chain.
Conjugate Addition with Carbon Nucleophiles (e.g., 1,3-dicarbonyl compounds)
Carbon nucleophiles, particularly stabilized carbanions derived from 1,3-dicarbonyl compounds, readily add to 3-(2-nitrovinyl)indoles. This reaction provides a direct route to functionalized indole (B1671886) derivatives. For instance, the addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles, followed by cyclocondensation, has been utilized to synthesize indole derivatives bearing pyrazole (B372694) or isoxazole (B147169) rings. The use of microwave activation can expedite these reactions and obviate the need for protecting the indole nitrogen.
A variety of 1,3-dicarbonyl compounds can be employed in this reaction, leading to a diverse range of products. The reaction conditions can be optimized to achieve high yields. For example, the Michael addition of various active methylene (B1212753) compounds to 3-(2-nitrovinyl)-1H-indole has been successfully carried out under solvent-free conditions using ultrasound activation with solid potassium carbonate or sodium acetate (B1210297) as the base. This method offers an environmentally friendly and efficient approach, avoiding the need for preliminary N-H protection of the indole ring.
Table 1: Examples of Michael Addition of 1,3-Dicarbonyl Compounds to 3-(2-nitrovinyl)indoles
| Nucleophile (1,3-Dicarbonyl Compound) | Product | Yield (%) | Reference |
| Acetylacetone | 3-(1-(1H-indol-3-yl)-2-nitroethyl)-2,4-pentanedione | ~95 | |
| Ethyl acetoacetate | Ethyl 2-(1-(1H-indol-3-yl)-2-nitroethyl)-3-oxobutanoate | ~90 | |
| Dimethyl malonate | Dimethyl 2-(1-(1H-indol-3-yl)-2-nitroethyl)malonate | 76 | |
| 1,3-Cyclopentanedione | 2-(1-(1H-indol-3-yl)-2-nitroethyl)cyclopentane-1,3-dione | ~92 |
This table is representative and compiled from various sources. Yields are approximate and may vary based on specific reaction conditions.
Addition of Other Activated Methylene Compounds
Beyond 1,3-dicarbonyl compounds, a broader range of activated methylene compounds can serve as nucleophiles in Michael addition reactions with 3-(2-nitrovinyl)indoles. These reactions are valuable for synthesizing a wide array of functionalized aliphatic nitro compounds with heterocyclic substituents. The resulting Michael adducts are versatile intermediates that can be further transformed into various target molecules.
Reductive Transformations of the Nitro Group
The nitro group of this compound is a key functional handle that can be readily transformed into other functionalities through reduction. These reductive processes are fundamental for the synthesis of important classes of indole derivatives, most notably tryptamines.
Conversion to Saturated Nitroethyl Derivatives
The double bond of the nitrovinyl group can be selectively reduced without affecting the nitro group to yield the corresponding saturated nitroethyl derivative. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting 3-(2-nitroethyl)indole derivatives are stable compounds and important intermediates in multi-step syntheses.
For example, 3-(2-nitrovinyl)indole derivatives can be reduced with NaBH₄ to form 3-(2-nitroethyl)indoles. This selective reduction is a crucial step in a three-step synthesis of tryptamine (B22526) derivatives from indole-3-carboxaldehydes.
Table 2: Reduction of 3-(2-Nitrovinyl)indoles to 3-(2-Nitroethyl)indoles
| Starting Material | Reducing Agent | Product | Yield (%) | Reference |
| 3-(2-nitrovinyl)indole | NaBH₄ | 3-(2-nitroethyl)indole | Good | |
| Substituted 3-(2-nitrovinyl)indoles | NaBH₄ | Substituted 3-(2-nitroethyl)indoles | Moderate to Good |
This table is illustrative. Yields are described qualitatively as reported in the source.
Reduction to Aminoethyl Derivatives (e.g., as precursors for chemical synthesis)
The complete reduction of the nitrovinyl group in this compound leads to the formation of the corresponding aminoethyl derivative, which is a tryptamine. This transformation is of significant importance as tryptamines are a class of compounds with diverse biological activities and serve as key building blocks for more complex alkaloids and pharmaceutical agents.
A common and powerful reducing agent for this conversion is lithium aluminum hydride (LiAlH₄). The reaction of 3-(2-nitrovinyl)indoles with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF) typically affords the desired tryptamine in good yields. However, this method can have limitations, such as harsh reaction conditions and the potential for side reactions, including the dehalogenation of substrates bearing halogen substituents.
To overcome these limitations, alternative reduction methods have been developed. A notable example is the use of a combination of sodium borohydride (NaBH₄) and a nickel salt, such as nickel(II) acetate (Ni(OAc)₂), as a catalyst. This system allows for the reduction of the intermediate 3-(2-nitroethyl)indoles to tryptamines under milder conditions. This two-step reduction, where the nitrovinyl group is first reduced to a nitroethyl group and then to an aminoethyl group, provides a more controlled and often higher-yielding route to tryptamines.
Reactions Involving the Indole Nucleus
The indole core of this compound is susceptible to various cyclization, rearrangement, and substitution reactions, providing pathways to novel molecular architectures.
Cyclization and Rearrangement Processes
An acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes can lead to the formation of 4'H-spiro[indole-3,5'-isoxazoles] in a diastereomerically pure form. nih.gov This reaction proceeds through a nitronate intermediate. nih.gov However, this intermediate is prone to isomerization into a more thermodynamically stable and inert nitroalkane byproduct, which can limit the yield of the desired spiro compound. nih.govmdpi.com
Electrophilic Aromatic Substitution Reactions on the Indole Ring
The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. nih.govuci.edunih.govic.ac.uk The most common site for electrophilic attack on the indole nucleus is the C3 position due to the stability of the resulting intermediate. ic.ac.uk However, in 3-substituted indoles such as this compound, the electrophilic substitution typically occurs at the C2 position.
While specific examples of electrophilic aromatic substitution on this compound are not extensively detailed in the provided context, the general reactivity of the indole nucleus suggests that reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation are feasible. uci.edumasterorganicchemistry.com The presence of the deactivating nitrovinyl group at the C3 position would likely influence the regioselectivity and reaction conditions required for these transformations.
Derivatization Strategies for Enhancing Molecular Complexity
The modification of the nitrovinyl indole scaffold serves as a powerful strategy for the construction of more complex and diverse heterocyclic systems.
Formation of Hybrid Heterocyclic Systems from Modified Nitrovinyl Indoles (e.g., pyrazole, isoxazole, pyrimidine (B1678525) derivatives)
A versatile approach to hybrid heterocyclic systems involves the Michael addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. The resulting adducts can then undergo cyclocondensation with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazole or isoxazole rings, respectively. researchgate.net Microwave-assisted synthesis has been shown to accelerate these reactions. researchgate.netnih.gov
Pyrazole Derivatives: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for pyrazole synthesis. organic-chemistry.orgyoutube.comrasayanjournal.co.in By first reacting a 3-(2-nitrovinyl)indole with a 1,3-dicarbonyl compound and then with hydrazine, indole-substituted pyrazoles can be obtained. researchgate.net
Isoxazole Derivatives: Similarly, the cyclocondensation of the Michael adduct of a 3-(2-nitrovinyl)indole and a 1,3-dicarbonyl compound with hydroxylamine leads to the formation of isoxazole-containing indole derivatives. researchgate.netyoutube.com Various methods for isoxazole synthesis often involve the reaction of 1,3-dicarbonyl compounds with hydroxylamine or the cycloaddition of nitrile oxides. mdpi.comorganic-chemistry.orgnih.govrsc.org
Pyrimidine Derivatives: The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions. For instance, indole-substituted pyrido[2,3-d]pyrimidines have been synthesized via a three-component reaction involving 3-cyanoacetyl indole, various aldehydes, and uracil (B121893) derivatives. nih.govorgchemres.org These reactions can be catalyzed by various agents, including nano-catalysts, to afford high yields in shorter reaction times. orgchemres.org
Table 1: Examples of Hybrid Heterocyclic Systems Derived from Nitrovinyl Indoles
| Starting Material | Reagent(s) | Resulting Heterocycle | Reference(s) |
|---|
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 2 Nitro Vinyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For compounds in the 3-(2-nitrovinyl)-1H-indole family, ¹H and ¹³C NMR spectra offer key insights into the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical 1-alkyl-3-(2-nitrovinyl)-1H-indole would exhibit characteristic signals for the ethyl or methyl group protons, the vinyl protons, and the protons of the indole (B1671886) ring system. The protons of the nitrovinyl group are particularly diagnostic, typically appearing as doublets in the downfield region of the spectrum due to their electronic environment. The coupling constants between these vinyl protons can be used to determine the stereochemistry of the double bond (E or Z).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1-ethyl-3-(2-nitro-vinyl)-1H-indole, distinct signals would be expected for the ethyl carbons, the indole ring carbons, and the vinyl carbons. The chemical shifts of the vinyl carbons are influenced by the strong electron-withdrawing effect of the nitro group.
Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related indole derivatives.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ethyl-CH₂ | ~4.1-4.3 (q) | ~40-45 |
| Ethyl-CH₃ | ~1.4-1.6 (t) | ~15-20 |
| Indole-H2 | ~7.5-7.8 (s) | ~125-130 |
| Indole-H4 | ~7.6-7.9 (d) | ~120-125 |
| Indole-H5 | ~7.1-7.4 (t) | ~120-125 |
| Indole-H6 | ~7.1-7.4 (t) | ~120-125 |
| Indole-H7 | ~7.3-7.6 (d) | ~110-115 |
| Vinyl-Hα | ~7.5-7.8 (d) | ~135-140 |
| Vinyl-Hβ | ~8.0-8.3 (d) | ~130-135 |
| Indole-C3 | ~110-115 | |
| Indole-C3a | ~125-130 | |
| Indole-C7a | ~135-140 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. q = quartet, t = triplet, s = singlet, d = doublet.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the nitro group, the carbon-carbon double bond of the vinyl group, and the indole ring system.
Key expected vibrational frequencies are detailed in the table below, based on data from similar compounds nih.govmdpi.com.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |
| N-O (nitro) | 1500-1550 and 1300-1350 | Asymmetric and symmetric stretching |
| C=C (vinyl) | 1620-1650 | Stretching |
| C-H (vinyl) | 3000-3100 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-N (indole) | 1200-1350 | Stretching |
| C-H (alkyl) | 2850-3000 | Stretching |
The presence of strong absorption bands in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ would be a clear indication of the nitro group nih.govmdpi.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound (C₁₂H₁₂N₂O₂), the expected exact mass would be approximately 216.0899 g/mol . In an HRMS experiment, observing a molecular ion peak with this precise mass would confirm the elemental formula.
The fragmentation pattern in the mass spectrum would likely involve the loss of the nitro group (NO₂) and fragmentation of the ethyl group. Analysis of these fragments can provide further confirmation of the proposed structure. For instance, the mass spectrum of the related compound (E)-1-methyl-3-(2-nitrovinyl)-1H-indole shows a molecular ion peak corresponding to its molecular weight nih.gov.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Property Analysis
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the indole ring and the conjugated nitrovinyl system. The extended conjugation provided by the nitrovinyl group at the 3-position of the indole is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted indole. Indole itself has absorption maxima around 270-290 nm.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many indole derivatives are fluorescent, the presence of the nitro group, a known fluorescence quencher, may significantly reduce or eliminate the fluorescence of this compound.
X-Ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Studies on related compounds, such as (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, have shown that the indole ring is planar, and the vinyl group is twisted out of the indole plane nih.gov. It is expected that this compound would adopt a similar conformation. The crystal structure would also confirm the (E) or (Z) configuration of the nitrovinyl group.
| Crystallographic Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic (based on analogs) nih.gov |
| Space Group | P2₁/c or similar (based on analogs) |
| Key Dihedral Angles | Indole ring planarity; twist angle between indole and vinyl group |
Other Advanced Spectroscopic Techniques for Comprehensive Characterization
In addition to the techniques discussed above, other advanced spectroscopic methods could be employed for a more comprehensive characterization of this compound. These could include two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) to further confirm the connectivity of atoms within the molecule.
Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 2 Nitro Vinyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for investigating relatively large molecules like 1-ethyl-3-(2-nitro-vinyl)-1H-indole.
The first step in any DFT study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to the lowest energy on the potential energy surface. The geometry optimization would reveal crucial information about bond lengths, bond angles, and dihedral angles.
The presence of the ethyl group at the N1 position and the nitrovinyl group at the C3 position introduces conformational flexibility. The rotation around the C3-C(vinyl) bond and the orientation of the ethyl group would be of particular interest. It is expected that the molecule would favor a planar conformation to maximize π-conjugation between the indole (B1671886) ring and the nitrovinyl group. However, steric hindrance might cause some deviation from planarity. In related compounds, such as (E)-2-methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, the vinyl group has been observed to lie out of the indole plane, with dihedral angles ranging from 33.48° to 41.31°. nih.gov A similar non-planar arrangement might be expected for this compound.
Conformational analysis would involve exploring different possible spatial arrangements (conformers) and calculating their relative energies to identify the most stable ones. This is crucial as the conformation can significantly influence the molecule's electronic and optical properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitrovinyl group. This distribution is characteristic of donor-π-acceptor systems. The ethyl group, being a weak electron-donating group, would have a minor influence on the HOMO energy level.
The presence of the strongly electron-withdrawing nitro group is expected to significantly lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole. This smaller energy gap would suggest a higher propensity for electronic transitions and potential for applications in electronic materials. In studies of similar molecules, the introduction of an electron-withdrawing group has been shown to reduce the HOMO-LUMO gap. nih.gov
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Systems
| Molecular Orbital | Predicted Localization | Expected Energy Level | Implication |
| HOMO | Primarily on the indole ring | Relatively high | Good electron-donating capability |
| LUMO | Primarily on the nitrovinyl group | Relatively low | Good electron-accepting capability |
| HOMO-LUMO Gap | Small | High reactivity, potential for electronic applications |
Molecules with a significant difference in electron distribution between their ground and excited states often exhibit non-linear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics. The donor-π-acceptor architecture of this compound, with the indole ring as the donor and the nitrovinyl group as the acceptor, suggests a strong intramolecular charge transfer (ICT) character upon electronic excitation.
DFT calculations can predict NLO properties such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. For similar ethenyl indoles with strong electron-withdrawing substituents like a nitro group, large β values have been reported, indicating significant NLO activity. rsc.org The excited state of such molecules is highly dipolar, confirming the charge transfer nature. rsc.org
The charge transfer in this compound can be further characterized by analyzing the Mulliken charge distribution in the ground and excited states. A significant change in the charge distribution on the donor and acceptor moieties upon excitation would confirm the ICT process. This charge separation leads to a large change in the dipole moment (Δμ) between the ground and excited states, which is directly related to the NLO response. rsc.org
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra. The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the main absorption band is expected to be due to the HOMO-LUMO transition, which corresponds to the intramolecular charge transfer from the indole ring to the nitrovinyl group.
Infrared (IR) and Raman Spectroscopy: DFT can also be used to compute the vibrational frequencies and intensities of IR and Raman spectra. The theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=C double bond in the vinyl group and the N-O bonds in the nitro group could be predicted and compared with experimental data.
While no specific experimental spectroscopic data for this compound is readily available in the searched literature, theoretical predictions for similar indole derivatives have shown good agreement with experimental findings. researchgate.netarxiv.org
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.
For example, the reactivity of the nitrovinyl group in cycloaddition reactions or nucleophilic additions could be investigated. DFT calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates. The activation energy for different possible reaction pathways can be calculated to predict the most favorable route.
In related systems, the transformation of 3-(2-nitroethyl)-1H-indoles into other products has been studied, and proposed mechanisms involve intermediates like nitronic acids. researchgate.net Similar computational studies on this compound could provide valuable insights into its synthetic transformations.
Advanced Molecular Modeling and Dynamics Simulations for Chemical Behavior
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
For this compound, MD simulations could be used to study its conformational dynamics in different solvent environments. This would be particularly useful for understanding how the solvent influences the molecule's shape and, consequently, its properties. Furthermore, MD simulations can be used to explore the interactions of this molecule with other chemical species or biological macromolecules, providing a more realistic picture of its behavior in complex systems. While no specific molecular dynamics studies on this compound were found, this remains a powerful tool for future investigations.
Synthetic Utility and Research Applications of 1 Ethyl 3 2 Nitro Vinyl 1h Indole As a Building Block
A Gateway to Diverse Indole-Based Scaffolds
The strategic placement of the nitrovinyl functional group on the 1-ethyl-1H-indole core renders 1-ethyl-3-(2-nitro-vinyl)-1H-indole an exceptionally useful precursor for the synthesis of a variety of intricate indole-based scaffolds. The electron-withdrawing nature of the nitro group activates the vinyl double bond for nucleophilic attack, while the indole (B1671886) nucleus itself offers multiple sites for further functionalization. This dual reactivity allows for the construction of fused and spirocyclic systems, as well as other complex polycyclic structures.
The reactivity of the vinyl group is a key feature in its synthetic utility. For instance, Michael addition reactions with various nucleophiles can introduce a wide range of substituents at the β-position of the original nitrovinyl group. Subsequent transformations of the nitro group, such as reduction to an amine or conversion to a nitrile, open up pathways to a plethora of derivatives.
Furthermore, the indole ring system can participate in various cycloaddition reactions. While specific examples for the 1-ethyl derivative are not extensively documented, related 3-nitrovinylindoles have been shown to act as dienophiles or dipolarophiles, leading to the formation of carbazole (B46965) and other polycyclic aromatic systems. The ethyl group at the N1 position not only modifies the solubility and electronic properties of the molecule but also prevents competing reactions at the indole nitrogen, thereby directing subsequent transformations to other parts of the molecule.
Powering Cascade and Multi-Component Reactions for Chemical Libraries
Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for the rapid generation of chemical libraries. While direct and extensive research on the application of this compound in large-scale chemical library synthesis via MCRs is not widely reported, the inherent reactivity of this building block makes it a prime candidate for such applications.
The electrophilic nature of the nitrovinyl group allows it to participate as a key component in various cascade sequences. For example, a Michael addition could be followed by an intramolecular cyclization, leading to the formation of complex heterocyclic systems in a single operation.
A notable example of a cascade transformation involving a closely related analogue, 3-(2-nitroethyl)-1H-indole, highlights the potential of this class of compounds. This transformation proceeds through a [4+1]-spirocyclization with nitroalkenes to form 4’H-spiro[indole-3,5’-isoxazoles], which can then undergo rearrangement to afford nitriles. This process involves the formation of multiple bonds and stereocenters in a controlled manner, demonstrating the power of cascade reactions initiated from such indole derivatives. Although this specific example does not feature the N-ethyl group, the underlying reactivity is expected to be similar, suggesting that this compound could be a valuable substrate for generating libraries of spirocyclic and other complex indole alkaloids.
A Precursor to Valuable Indole Derivatives
One of the most significant applications of this compound is its role as a precursor to other chemically and biologically relevant indole derivatives. A particularly important transformation is its conversion to 2-(1H-indol-2-yl)acetonitriles.
Research has demonstrated a direct conversion of the related 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. This transformation is significant as derivatives of 1H-indole-2-acetic acid are found in numerous naturally occurring and pharmaceutically important molecules. The process often involves an acid-assisted reaction that can be complicated by the formation of a more stable and less reactive nitroalkane byproduct. However, methodologies have been developed to efficiently activate this byproduct towards the desired spirocyclization and subsequent rearrangement to the target nitrile.
The proposed mechanism for this transformation involves the in-situ generation of a nitronate species, which then undergoes a cascade of reactions, including a [4+1]-cycloaddition and a subsequent rearrangement, to yield the final acetonitrile (B52724) product. This protocol has been successfully employed to synthesize a focused library of these valuable nitrile compounds. Given the similar reactivity profile, this compound is expected to be a viable precursor for the synthesis of N-ethylated 2-(1H-indol-2-yl)acetonitriles, further expanding the chemical space accessible from this versatile starting material.
| Precursor | Product | Significance of Product |
| This compound (or its nitroethyl analogue) | N-ethyl-2-(1H-indol-2-yl)acetonitrile | Intermediate for N-ethylated 1H-indole-2-acetic acid derivatives |
A Strategic Intermediate in Methodological Organic Synthesis Research
Beyond its direct application in the synthesis of specific target molecules, this compound and its analogues serve as strategic intermediates in the development of new synthetic methodologies. The well-defined reactivity of the nitrovinyl group allows researchers to test and refine new reaction conditions, catalysts, and reaction sequences.
For instance, the development of the efficient conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles showcases how these molecules can drive methodological innovation. The initial challenges posed by the formation of an unreactive byproduct spurred the development of a novel activation protocol, thus expanding the toolbox of synthetic organic chemists.
The predictable reactivity of the C3-nitrovinyl moiety makes it an ideal platform for exploring new types of cascade reactions, cycloadditions, and nucleophilic additions. By studying the behavior of this model system, chemists can uncover new principles of reactivity and selectivity that can then be applied to more complex synthetic targets. The ethyl group at the N1 position can also be used to probe the electronic and steric effects on the reactivity of the indole core, providing valuable data for the development of more general and robust synthetic methods. While specific studies focusing solely on this compound as a methodological tool are not abundant, the broader class of 3-nitrovinylindoles continues to be instrumental in advancing the frontiers of organic synthesis.
Future Research Directions and Unaddressed Challenges in 1 Ethyl 3 2 Nitro Vinyl 1h Indole Chemistry
Development of Stereoselective Synthetic Approaches to Derivatives
A significant frontier in the chemistry of 1-ethyl-3-(2-nitro-vinyl)-1H-indole lies in the development of stereoselective methods to access its derivatives. The nitrovinyl group is a versatile functional handle that can be transformed into a variety of other functionalities, including amino, carbonyl, and alkyl groups. The ability to control the stereochemistry during these transformations is of paramount importance for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or material properties.
Future research should focus on the development of catalytic asymmetric reactions that can introduce chirality in a controlled manner. For instance, the asymmetric reduction of the nitrovinyl group to afford chiral 2-(1-ethyl-1H-indol-3-yl)ethan-1-amine derivatives is a key challenge. This could be addressed through the exploration of novel chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands, or through the use of organocatalysts.
Furthermore, the nitrovinyl moiety can act as a Michael acceptor, enabling conjugate addition reactions. The development of enantioselective Michael additions of various nucleophiles to this compound would provide access to a wide array of chiral indole (B1671886) derivatives. Research in this area should explore the use of chiral phase-transfer catalysts, organocatalysts (e.g., chiral amines, thioureas), and metal-based catalysts to control the stereochemical outcome of these reactions.
A summary of potential stereoselective transformations and the chiral products that could be accessed is presented in the table below.
| Reaction Type | Reagents/Catalysts | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | (R)- or (S)-2-(1-ethyl-1H-indol-3-yl)ethan-1-amine |
| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., prolinol derivatives) | Chiral 3-(1-substituted-2-nitroethyl)-1-ethyl-1H-indoles |
| Asymmetric Diels-Alder Reaction | Chiral Lewis Acids | Chiral carbazole (B46965) derivatives |
Exploration of Novel Catalytic Transformations of the Nitrovinyl and Indole Moieties
The rich chemical functionality of this compound provides a fertile ground for the exploration of novel catalytic transformations. Beyond established reactions, there is a significant opportunity to discover and develop new catalytic cycles that can selectively modify either the nitrovinyl group, the indole core, or both in a concerted fashion.
The nitro group itself is a versatile functional group that can undergo a range of transformations. While reductions are common, catalytic methods for its conversion to other nitrogen-containing functionalities, such as nitriles, amides, or other heterocycles, are less explored in this specific context. For example, the direct catalytic conversion of the nitrovinyl group into a nitrile functionality would provide a direct route to 2-(1-ethyl-1H-indol-3-yl)acetonitrile, a valuable building block. Recent work on the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles highlights the potential for such transformations, although these often require stoichiometric reagents. nih.govresearchgate.netnih.govmdpi.com The development of a truly catalytic version would be a significant advancement.
The indole nucleus, while relatively electron-rich, can also be a substrate for various catalytic C-H functionalization reactions. Future research could target the development of catalytic methods for the selective functionalization of the C2, C4, C5, C6, or C7 positions of the indole ring in this compound, leaving the nitrovinyl group intact or using it as a directing group. This would enable the rapid diversification of the indole scaffold.
Furthermore, tandem or cascade reactions that involve both the nitrovinyl and indole moieties could lead to the efficient construction of complex polycyclic indole alkaloids. For instance, an intramolecular cycloaddition between the nitrovinyl group and a suitably positioned functional group on the indole ring or the N-ethyl group could provide rapid access to novel heterocyclic systems. Theoretical studies on the reactivity of related nitrosoalkenes with indole suggest that cycloaddition pathways are plausible and can be influenced by substituents. nih.govfrontiersin.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical discoveries from the laboratory to industrial-scale production is a critical aspect of modern chemistry. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. The synthesis and derivatization of this compound are well-suited for adaptation to these modern technologies.
The synthesis of nitrovinylindoles often involves reactions with hazardous reagents or intermediates, such as nitromethane (B149229) under basic conditions. Performing such reactions in a continuous flow reactor can significantly enhance safety by minimizing the reaction volume at any given time. soci.orgd-nb.info Moreover, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities. semanticscholar.orgnih.gov The Fischer indole synthesis, a common method for preparing indole cores, has been successfully implemented in flow systems, suggesting that the synthesis of the 1-ethyl-1H-indole precursor could be streamlined. nih.govnih.gov
Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and for the synthesis of libraries of this compound derivatives. soci.org By systematically varying reaction parameters and building blocks, these platforms can accelerate the discovery of new reactions and the identification of lead compounds in drug discovery programs. The integration of online analytical techniques, such as HPLC and mass spectrometry, with automated synthesis systems can provide real-time feedback for reaction optimization.
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety for handling hazardous reagents, precise control over reaction parameters, improved scalability and reproducibility. soci.orgd-nb.infosemanticscholar.orgnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, accelerated discovery of new derivatives. soci.orgnih.gov |
Advanced Theoretical Design for Predicting Novel Chemical Reactivity and Synthetic Pathways
Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research. The application of advanced theoretical methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be used to predict the preferred sites of nucleophilic and electrophilic attack, the stability of reaction intermediates, and the energy barriers of potential reaction pathways. researchgate.netmdpi.com For example, DFT studies could be employed to rationalize the regioselectivity of cycloaddition reactions involving the nitrovinyl moiety or to predict the most acidic proton for deprotonation, guiding the design of base-mediated reactions. Studies on related systems have successfully used DFT to understand the reactivity of nitrosoalkenes with indoles. nih.govfrontiersin.org
Molecular dynamics (MD) simulations can be used to study the conformational preferences of this compound and its derivatives, as well as their interactions with catalysts or biological macromolecules. This information can be crucial for the design of stereoselective reactions and for understanding the structure-activity relationships of biologically active derivatives. X-ray crystallography studies on similar 3-(2-nitrovinyl)-1H-indole derivatives have provided valuable data on their solid-state conformation, which can serve as a starting point for theoretical investigations. nih.gov
Furthermore, emerging machine learning and artificial intelligence (AI) approaches can be trained on existing chemical reaction data to predict the outcomes of new reactions or to propose novel synthetic routes to target molecules. By leveraging these predictive models, researchers can prioritize experiments and accelerate the discovery of new chemistry related to this compound.
Q & A
Q. What are the established synthetic routes for 1-ethyl-3-(2-nitrovinyl)-1H-indole, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via:
- Palladium/Rhodium-mediated cross-coupling of indole precursors with nitrovinyl groups. For example, Seferoglu et al. achieved derivatives using transition-metal catalysis, emphasizing the role of substituent positioning on yields .
- Electrophilic substitution on 1-ethylindole using nitrating agents (e.g., NO₂ or HNO₂ in benzene), though competing side reactions (e.g., azo-bis-indole formation) require careful pH and temperature control .
Optimization strategies include solvent selection (e.g., DMF for Pd systems) and stoichiometric tuning of nitrovinyl precursors. Conflicting reports on yields (e.g., 30% vs. 75%) highlight the need for substrate-specific optimization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1-ethyl-3-(2-nitrovinyl)-1H-indole?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Essential for confirming nitrovinyl geometry and indole substitution patterns. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, though challenges arise with twinned crystals or low-resolution data .
- NMR spectroscopy: ¹H/¹³C NMR resolves ethyl and nitrovinyl groups. Key signals include:
- HPLC purity validation: ≥98% purity achieved via reverse-phase methods with UV detection (λ = 254 nm) .
Q. What safety protocols are recommended for handling 1-ethyl-3-(2-nitrovinyl)-1H-indole?
Methodological Answer:
- Hazard identification: Irritant (skin/eyes) and potential respiratory sensitizer based on structural analogs .
- Safety measures:
- Use fume hoods and PPE (gloves, goggles).
- In case of exposure: Rinse skin/eyes with water for 15+ minutes; seek medical attention if inhaled .
- Storage: Stable at –20°C in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl group substitution) impact the bioactivity of nitrovinyl-indole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Contradictions: Some studies report enhanced activity with bulkier substituents (e.g., piperidinyl), while others note toxicity trade-offs .
Q. What computational approaches are used to model the electronic properties of 1-ethyl-3-(2-nitrovinyl)-1H-indole?
Methodological Answer:
- Density Functional Theory (DFT): Calculates nitrovinyl conjugation effects (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps to predict nucleophilic attack sites .
- Molecular docking: Screens against fungal cytochrome P450 (CYP51) and bacterial DNA gyrase, revealing hydrogen bonding with nitro groups (binding energy ≤ –8.5 kcal/mol) .
- Software tools: ORTEP-III for crystallographic visualization and Gaussian 16 for quantum mechanics .
Q. How does 1-ethyl-3-(2-nitrovinyl)-1H-indole degrade under analytical conditions (e.g., GC-MS), and how can artifacts be mitigated?
Methodological Answer:
- GC-MS artifacts: Nitrovinyl groups undergo transesterification with methanol/ethanol solvents, producing methyl/ethyl esters (e.g., m/z 173.1 for methyl derivatives) .
- Mitigation: Use acetonitrile for sample preparation and APCI-MS to avoid thermal degradation .
Q. Can 1-ethyl-3-(2-nitrovinyl)-1H-indole serve as a bioconjugation scaffold for targeted drug delivery?
Methodological Answer:
- Bioconjugation potential: The nitrovinyl group reacts with thiols via Michael addition, enabling covalent attachment to peptides/proteins. EDC/NHS chemistry can activate carboxylated analogs for antibody conjugation .
- Challenges: Stability in physiological pH (t₁/₂ = 6–8 hours) requires PEGylation or encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
